N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
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Overview
Description
N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are characterized by their fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has shown potential as an antituberculosis agent. Its ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for further development in the fight against tuberculosis.
Medicine: The compound's antituberculosis properties are of particular interest in medicinal chemistry. Its mechanism of action involves interfering with the bacterial cell wall synthesis, leading to the death of the bacteria.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting tuberculosis and other bacterial infections. Its synthesis and application in drug discovery are areas of active research.
Mechanism of Action
The mechanism by which N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide exerts its effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of the cell wall, leading to the disruption of the bacterial cell structure and ultimately causing cell death. The molecular targets and pathways involved include the inhibition of mycolic acid synthesis, a key component of the Mycobacterium tuberculosis cell wall.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Cyclohexylidene derivatives
Carbohydrazide derivatives
Uniqueness: N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide stands out due to its specific combination of structural features, which contribute to its potent antituberculosis activity. Compared to other imidazo[1,2-a]pyridine derivatives, its unique cyclohexylidene and carbohydrazide groups enhance its efficacy and specificity against Mycobacterium tuberculosis.
Properties
IUPAC Name |
N-(cyclohexylideneamino)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-8-9-20-14(10-11)17-12(2)15(20)16(21)19-18-13-6-4-3-5-7-13/h8-10H,3-7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTOOPYEYQNKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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